molecular formula C12H23ClN2O2 B6281906 rac-tert-butyl N-[(1R,3R,5S)-8-azabicyclo[3.2.1]octan-3-yl]carbamate hydrochloride CAS No. 530135-00-3

rac-tert-butyl N-[(1R,3R,5S)-8-azabicyclo[3.2.1]octan-3-yl]carbamate hydrochloride

Cat. No.: B6281906
CAS No.: 530135-00-3
M. Wt: 262.8
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Description

This compound is a racemic (rac) mixture of a tert-butyl carbamate derivative attached to an 8-azabicyclo[3.2.1]octane core, synthesized as a hydrochloride salt to enhance solubility. Its molecular formula is C₁₂H₂₃ClN₂O₂ with a molecular weight of 262.78 g/mol . The 8-azabicyclo[3.2.1]octane scaffold is a bridged bicyclic structure common in pharmaceuticals, particularly in neuromodulators and anticholinergics. The tert-butyl carbamate group serves as a protective moiety for amines, often utilized in prodrug strategies to improve pharmacokinetics .

Properties

CAS No.

530135-00-3

Molecular Formula

C12H23ClN2O2

Molecular Weight

262.8

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-tert-butyl N-[(1R,3R,5S)-8-azabicyclo[3.2.1]octan-3-yl]carbamate hydrochloride typically involves multiple steps:

  • Formation of the bicyclic azabicyclooctane ring: : This step usually involves the condensation of appropriate starting materials under controlled conditions to form the azabicyclo[3.2.1]octane core.

  • Introduction of the tert-butyl group: : A tert-butyl group is typically introduced via alkylation reactions using tert-butyl halides in the presence of a suitable base.

  • Carbamate formation: : The carbamate functional group is introduced by reacting the intermediate with chloroformates or isocyanates under mild conditions.

  • Hydrochloride formation: : The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This typically involves the use of continuous flow reactors to improve yield and reduce reaction times, as well as stringent quality control measures to ensure product purity.

Chemical Reactions Analysis

Types of Reactions: rac-tert-butyl N-[(1R,3R,5S)-8-azabicyclo[3.2.1]octan-3-yl]carbamate hydrochloride can undergo several types of chemical reactions:

  • Oxidation: : This compound can undergo oxidation reactions under the influence of oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxides or other higher oxidation state products.

  • Reduction: : Reduction reactions, often using reducing agents such as lithium aluminum hydride, can break down certain functional groups within the compound, leading to simpler molecules.

  • Substitution: : Nucleophilic substitution reactions can occur, particularly at the carbamate and bicyclic ring sites, using reagents like halides, alkoxides, or amines.

Common Reagents and Conditions:
  • Oxidation: : Potassium permanganate, hydrogen peroxide.

  • Reduction: : Lithium aluminum hydride, sodium borohydride.

  • Substitution: : Alkyl halides, alkoxides, amines.

Major Products Formed:
  • Oxidation: : Oxidized derivatives of the original compound.

  • Reduction: : Reduced forms with altered functional groups.

  • Substitution: : Various substituted derivatives depending on the nucleophilic reagent used.

Scientific Research Applications

Chemistry: In chemistry, rac-tert-butyl N-[(1R,3R,5S)-8-azabicyclo[3.2.1]octan-3-yl]carbamate hydrochloride is used as a building block in organic synthesis, particularly in the development of novel drugs and polymers.

Biology: Biologically, this compound is investigated for its potential as a biochemical probe due to its ability to interact with specific molecular targets within cells.

Medicine: In medicine, this compound has shown promise in the development of therapeutics for neurological disorders due to its unique interaction with certain neurotransmitter systems.

Industry: Industrially, the compound is used in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The compound's mechanism of action involves its ability to interact with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects. For example, in neurological applications, it may bind to certain neurotransmitter receptors, altering signal transduction and providing potential therapeutic benefits.

Comparison with Similar Compounds

Fluorinated Derivatives

Compound : tert-butyl N-[(1R,2R,3R,5S)-2-fluoro-8-azabicyclo[3.2.1]octan-3-yl]carbamate

  • CAS : 2889384-92-1
  • Molecular Formula : C₁₂H₂₁FN₂O₂
  • Molecular Weight : 244.31 g/mol
  • Key Differences :
    • A fluorine atom replaces a hydrogen at the C2 position, reducing molecular weight and altering electronic properties.
    • Fluorination enhances metabolic stability and bioavailability by resisting oxidative degradation .
  • Applications : Intermediate for APIs requiring fluorinated motifs, such as CNS-targeting drugs.

Amino-Fluorinated Analogs

Compound: rac-tert-butyl (1R,2S,3R,5S)-3-amino-2-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate

  • CAS : 2375918-49-1
  • Molecular Formula : C₁₂H₂₁FN₂O₂
  • Molecular Weight : 244.31 g/mol
  • Key Differences: Contains both a fluorine atom (C2) and a free amino group (C3), enabling diverse reactivity (e.g., conjugation). The amino group allows for further functionalization, such as coupling with carboxylic acids or sulfonamides.

Trospium Chloride-Related Compounds

Compound: Nortropinyl benzilate hydrochloride

  • CAS : 63516-30-3
  • Molecular Formula: C₂₁H₂₃NO₃·HCl
  • Molecular Weight : 382.88 g/mol
  • Key Differences :
    • Features a hydroxydiphenylacetate ester instead of a carbamate.
    • The bulky diphenyl group enhances binding to muscarinic receptors, making it an anticholinergic agent .
  • Applications : Reference standard for Trospium Chloride (urinary incontinence treatment).

Benzimidazole and Indole Derivatives

Compound : 1-[(3-endo)-8-Azabicyclo[3.2.1]oct-3-yl]-1H-benzimidazole hydrochloride

  • CAS: Not specified
  • Molecular Formula : C₁₄H₁₆ClN₃
  • Key Differences :
    • The azabicyclo core is linked to a benzimidazole ring, a heterocycle common in antiviral and anticancer agents.
    • The aromatic system may enhance DNA intercalation or kinase inhibition .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
rac-tert-butyl N-[(1R,3R,5S)-8-azabicyclo[3.2.1]octan-3-yl]carbamate HCl - C₁₂H₂₃ClN₂O₂ 262.78 tert-butyl carbamate Prodrug intermediate
tert-butyl N-[(1R,2R,3R,5S)-2-fluoro-8-azabicyclo[3.2.1]octan-3-yl]carbamate 2889384-92-1 C₁₂H₂₁FN₂O₂ 244.31 C2 fluorine API intermediate
Nortropinyl benzilate hydrochloride 63516-30-3 C₂₁H₂₃NO₃·HCl 382.88 Hydroxydiphenylacetate ester Anticholinergic reference standard
1-[(3-endo)-8-Azabicyclo[3.2.1]oct-3-yl]-1H-benzimidazole HCl - C₁₄H₁₆ClN₃ ~261.76 Benzimidazole Neurological/oncological research

Research Findings and Pharmacological Insights

  • Solubility and Formulation : Hydrochloride salts (e.g., main compound) exhibit superior aqueous solubility vs. free bases, critical for oral or injectable formulations .
  • Metabolic Stability : Fluorinated analogs resist cytochrome P450 oxidation, extending half-life in vivo .

Biological Activity

Rac-tert-butyl N-[(1R,3R,5S)-8-azabicyclo[3.2.1]octan-3-yl]carbamate hydrochloride is a bicyclic compound that has garnered attention due to its potential biological activities. This compound features a unique bicyclic structure that contributes to its pharmacological properties, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H23ClN2O2C_{12}H_{23}ClN_2O_2 with a molecular weight of approximately 263 g/mol. Its structure includes a tert-butyl carbamate group attached to the bicyclic framework, which is essential for its biological interactions.

PropertyValue
Molecular FormulaC₁₂H₂₃ClN₂O₂
Molecular Weight263 g/mol
LogP0.96
Density1.07 g/mL
pKa12.36 (Predicted)

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and metabolic processes. Preliminary studies suggest that compounds with similar structural motifs often exhibit significant biological activities, such as:

  • Agonistic activity on G protein-coupled receptors (GPCRs)
  • Inhibition of specific enzymes related to metabolic pathways

Biological Activity Studies

Research has indicated that this compound may possess various pharmacological properties:

  • Neuroprotective Effects : Studies show that similar compounds can protect neuronal cells from oxidative stress and apoptosis.
  • Anti-inflammatory Properties : The compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis or chronic inflammation.
  • Antimicrobial Activity : Some derivatives of azabicyclic compounds have demonstrated efficacy against bacterial strains.

Case Studies

In a notable study by Fang et al. (2017), derivatives of azabicyclic compounds were evaluated for their agonistic effects on GPR119, a receptor implicated in glucose metabolism and appetite regulation. The study found that certain structural modifications enhanced the binding affinity and selectivity for the receptor, suggesting that this compound could be further optimized for similar effects.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

Compound NameStructure FeatureBiological Activity
Tert-butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octaneHydroxyl group enhances solubilityNeuroprotective
Rac-tert-butyl (1R,3r,5S)-8-carboxylateCarboxylate group for reactivityAnti-inflammatory
Tert-butyl (1R,3S,5S)-rel-3-formylFormyl group introduces aldehyde reactivityAntimicrobial

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